molecular formula C12H17BrO7 B12821641 2,3,4-tri-O-acetyl-a-L-fucosyl bromide

2,3,4-tri-O-acetyl-a-L-fucosyl bromide

Cat. No.: B12821641
M. Wt: 353.16 g/mol
InChI Key: XUZQAPSYNYIKSR-LBMIOZDYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Tri-O-acetyl-a-L-fucosyl bromide is synthesized from 2,3,4-tri-O-acetyl-a-L-fucopyranose. The synthesis involves the bromination of the fucopyranose derivative using hydrogen bromide (HBr) in acetic acid (AcOH) at low temperatures . The reaction is typically carried out at 0°C to room temperature to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency. The compound is often produced in high purity for research and industrial applications .

Comparison with Similar Compounds

Uniqueness: 2,3,4-Tri-O-acetyl-a-L-fucosyl bromide is unique due to its high reactivity and selectivity in glycosylation reactions. Its ability to form stable glycosidic bonds makes it a valuable reagent in the synthesis of complex carbohydrates and bioconjugates .

Properties

Molecular Formula

C12H17BrO7

Molecular Weight

353.16 g/mol

IUPAC Name

[(3R,4S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11?,12?/m1/s1

InChI Key

XUZQAPSYNYIKSR-LBMIOZDYSA-N

Isomeric SMILES

CC1[C@H]([C@@H](C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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